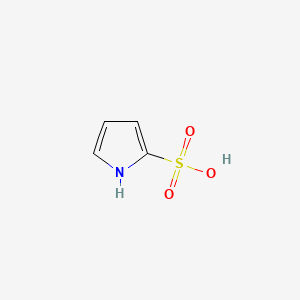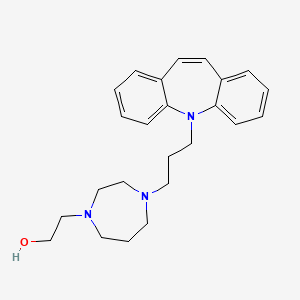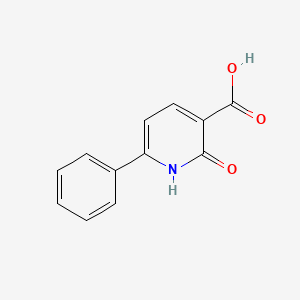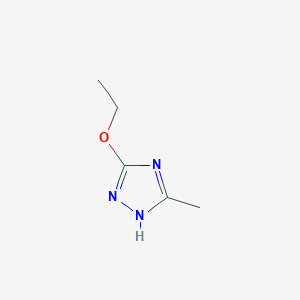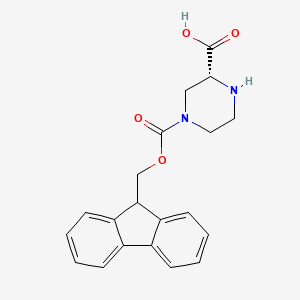
4-Fmoc-Piperazine-2-(R)-carboxylic acid
Descripción general
Descripción
4-Fmoc-Piperazine-2-(R)-carboxylic acid is a chemical compound used in scientific research. It is a derivative of piperazine and is commonly used in the field of medicinal chemistry. This compound has garnered significant interest due to its potential in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-Fmoc-Piperazine-2-(R)-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in disease progression. It has also been found to modulate the activity of certain receptors in the brain, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Fmoc-Piperazine-2-(R)-carboxylic acid have been studied extensively. This compound has been found to exhibit potent anti-inflammatory and antioxidant properties. It has also been shown to modulate the immune response and induce cell death in cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Fmoc-Piperazine-2-(R)-carboxylic acid is its versatility in drug development. It can be used as a building block for the synthesis of various peptides and peptidomimetics, which can be used to target specific disease pathways. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-Fmoc-Piperazine-2-(R)-carboxylic acid. One potential area of research is the development of new drugs based on this compound. Another area of research is the study of its mechanism of action, which could provide insights into its therapeutic potential. Additionally, the development of new synthesis methods for this compound could help to overcome some of its limitations in lab experiments. Overall, the potential applications of 4-Fmoc-Piperazine-2-(R)-carboxylic acid in scientific research are vast, and further exploration of this compound is warranted.
Conclusion:
In conclusion, 4-Fmoc-Piperazine-2-(R)-carboxylic acid is a versatile and potent compound used in scientific research. Its potential applications in drug discovery and development make it an important area of research in medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Fmoc-Piperazine-2-(R)-carboxylic acid have been discussed in this paper. Further research on this compound is warranted, and it may hold promise for the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
4-Fmoc-Piperazine-2-(R)-carboxylic acid has been extensively used in scientific research. It is commonly used in the field of medicinal chemistry for the development of new drugs. This compound has been found to exhibit potent activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a building block for the synthesis of various peptides and peptidomimetics.
Propiedades
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXOLCRCKMWZCB-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363539 | |
| Record name | 4-Fmoc-Piperazine-2-(R)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fmoc-Piperazine-2-(R)-carboxylic acid | |
CAS RN |
747393-31-3 | |
| Record name | 4-Fmoc-Piperazine-2-(R)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



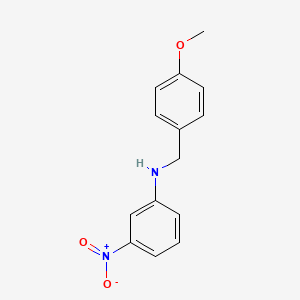
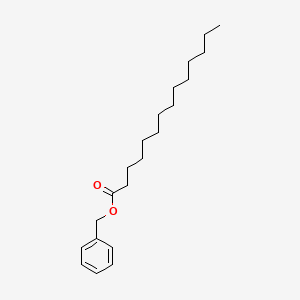


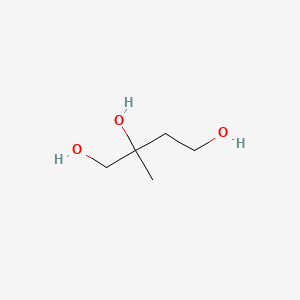
![3-[[4-[(2,4-Dinitrophenyl)azo]phenyl](2-hydroxyethyl)amino]propiononitrile](/img/structure/B1597999.png)
